molecular formula C12H16N2O2 B11881380 Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate

Cat. No.: B11881380
M. Wt: 220.27 g/mol
InChI Key: SUZSDHJJKVMMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a pyridin-3-yl group at the nitrogen atom and a methyl ester at the 3-position. Piperidine derivatives are widely studied for their pharmacological properties, including antibacterial, antitumor, and central nervous system activities .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 1-pyridin-3-ylpiperidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-3-7-14(9-10)11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3

InChI Key

SUZSDHJJKVMMEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

In one documented procedure, pyridin-3-amine reacts with methyl piperidine-3-carboxylate under acidic conditions to form the piperidine-pyridine scaffold. The reaction employs toluene or dichloromethane as solvents, with propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents to facilitate amide bond formation. These reagents activate the carboxylic acid intermediate, enabling efficient cyclization. For example, T3P-mediated activation in toluene at 100°C for 12–20 hours yields the target compound with minimal byproducts.

Esterification and Purification

Esterification of the intermediate carboxylic acid is achieved using methanol in the presence of a catalytic acid, such as sulfuric acid. Subsequent purification via flash column chromatography (20–40% ethyl acetate/hexane) isolates the product in >95% purity. Challenges in traditional synthesis include phosphorous salt impurities from reagents like diphenylphosphoryl azide (DPPA), which necessitate rigorous washing with aqueous sodium bicarbonate.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight220.27 g/mol
IUPAC NameMethyl 1-pyridin-3-ylpiperidine-3-carboxylate
Boiling Point315–317°C (estimated)

Microwave-Assisted and Solvent-Free Optimization

Recent advances emphasize reducing reaction times and improving yields through microwave irradiation and solvent-free conditions.

Microwave-Enhanced Condensation

Microwave-assisted synthesis accelerates the condensation step by uniformly heating the reaction mixture. A study utilizing a 2–5 mL microwave vial demonstrated that heating at 150°C for 20 minutes achieves complete conversion, compared to 12–20 hours under conventional heating. This method also enhances regioselectivity, minimizing side reactions such as N-alkylation of the pyridine ring.

Solvent-Free Esterification

Eliminating solvents reduces environmental impact and simplifies purification. In one protocol, the carboxylic acid intermediate is directly esterified with methyl iodide in the presence of potassium carbonate, yielding this compound in 85% isolated yield. This approach avoids solvent recovery steps and aligns with green chemistry principles.

Cross-Coupling and Catalytic Asymmetric Synthesis

Modern methodologies leverage transition metal catalysis to construct the piperidine-pyridine framework with high enantioselectivity.

Suzuki-Miyaura Cross-Coupling

A boronic ester derivative of piperidine, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, undergoes Suzuki coupling with methyl 4-bromobenzoate to form a biaryl intermediate. Subsequent hydrogenation and deprotection yield the target compound. This method offers excellent functional group tolerance, with yields exceeding 90%.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Reaction Time
Traditional Condensation60–7085–9012–20 h
Microwave-Assisted85–9095–9820–30 min
Suzuki Coupling90–95>994–6 h

Rh-Catalyzed Asymmetric Reductive Heck Reaction

A groundbreaking approach employs rhodium catalysts to achieve enantioselective synthesis. Phenyl boronic acid reacts with a dihydropyridine carboxylate under Rh(cod)(OH)₂ catalysis, forming the 3-piperidine scaffold with 96% enantiomeric excess (ee). Hydrogenation and deprotection steps then yield enantiopure this compound, critical for chiral drug development.

Purification and Analytical Characterization

Chromatographic Techniques

Flash column chromatography remains the standard for purification, using gradients of ethyl acetate in hexane (20–40% v/v). High-performance liquid chromatography (HPLC) monitors reaction progress, ensuring <5% residual starting material.

Spectroscopic Validation

  • NMR Spectroscopy : 1H^1\text{H} NMR (500 MHz, CDCl₃) displays characteristic signals at δ 3.63 (s, 2H, NH₂), 2.77 (t, 2H, J = 10.7 Hz), and 1.48 (s, 9H, tert-butyl).

  • HRMS : The molecular ion peak at m/z 277.1911 ([M+H]⁺) confirms the molecular formula .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate Anthraquinone-sulfonyl group at N1 C24H18NO10S 512.06 (HRMS) m.p. 64–67 °C (dec); yellow solid
Methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate 6-Chloropyridazin-3-yl group at N1 C11H14N3O2Cl 255.70 CAS 1208086-32-1; white solid
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate 6-Methylpyridazin-3-yl at N1; ethyl ester at 4-position C13H19N3O2 249.31 CAS 58489-32-0; liquid at room temp
Methyl 1-methylpiperidine-3-carboxylate Methyl group at N1; no aromatic substituent C8H15NO2 157.21 CAS 1690-72-8; strong basicity (pKa)
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate 2-Fluorobenzyl groups at N1 and ester C21H21F2NO2 357.40 Enhanced lipophilicity; 4 suppliers
Key Observations:
  • Substituent Effects: The presence of aromatic groups (e.g., pyridin-3-yl, anthraquinone-sulfonyl) increases molecular weight and complexity compared to alkyl-substituted analogs like Methyl 1-methylpiperidine-3-carboxylate.
  • Halogenation : Chlorine or fluorine substituents (e.g., in and ) improve lipophilicity and resistance to oxidative metabolism, which may enhance blood-brain barrier penetration .

Stability and Metabolic Considerations

  • Electron-Withdrawing Groups : Sulfonyl and chlorine substituents () reduce electron density at the piperidine nitrogen, decreasing susceptibility to oxidative degradation.
  • Ester Hydrolysis : Methyl esters are generally more prone to hydrolysis than ethyl or benzyl esters, impacting pharmacokinetics .

Biological Activity

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a synthetic organic compound notable for its structural features, which include a piperidine ring substituted with a pyridine moiety and a carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting central nervous system disorders and exhibiting enzyme inhibitory effects.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C1H1N1C2H2C3H3C4H4C5\text{C}_1\text{H}_1\text{N}_1\text{C}_2\text{H}_2\text{C}_3\text{H}_3\text{C}_4\text{H}_4\text{C}_5

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent substitution reactions to introduce the pyridine moiety and the ester functional group. These synthetic routes allow for the efficient production of the compound while providing opportunities for further modifications to enhance its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological effects, particularly in the following areas:

  • CNS Disorders : Compounds with similar structures have shown promise in treating conditions such as anxiety and depression by modulating neurotransmitter systems.
  • Enzyme Inhibition : Piperidine derivatives are known to act as inhibitors for various enzymes, including those involved in metabolic pathways relevant to cancer and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Anticancer Activity : A study demonstrated that derivatives of piperidine could inhibit cell proliferation in cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells. For instance, related compounds exhibited IC50 values ranging from 0.126 μM to 0.87 μM against MDA-MB-231 breast cancer cells .
  • Neuropharmacology : Another investigation highlighted the compound's potential interaction with GABA receptors, suggesting its utility in treating insomnia and anxiety disorders by modulating GABAergic neurotransmission pathways.
  • Toxicity Studies : Toxicological assessments indicated that this compound did not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and activity against various biological targets. Techniques such as molecular docking and binding assays are employed to elucidate the interaction mechanisms at play. These studies reveal that derivatives can selectively inhibit certain enzymes or receptors, crucial for understanding their therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructurePrimary ActivityIC50 (μM)Notes
This compoundStructureAnticancer0.126Effective against MDA-MB-231
Compound A2StructureBcr-Abl Inhibitor0.87Promising anticancer agent
Compound B1StructureGABA Receptor ModulatorN/AUseful for insomnia treatment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.